(4-Oxochroman-7-yl)boronic acid

Suzuki–Miyaura coupling Positional isomer SAR Organoboron electronic effects

(4-Oxochroman-7-yl)boronic acid is an organoboron compound (C₉H₉BO₄, MW: 191.98 g/mol) comprising a 4-oxochroman (2,3-dihydro-4H-chromen-4-one) core with a boronic acid (–B(OH)₂) group at the 7‑position. It serves as a bench‑stable, commercial building block (typical purity: 98%) designed for palladium‑catalysed Suzuki–Miyaura cross‑coupling and as a precursor to pharmacologically relevant 4‑oxochroman derivatives.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
Cat. No. B12967292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxochroman-7-yl)boronic acid
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C(=O)CCO2)(O)O
InChIInChI=1S/C9H9BO4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,12-13H,3-4H2
InChIKeyUACCDZNFKHESOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Oxochroman-7-yl)boronic Acid (CAS 1630938-95-2): A Positionally Defined 4-Chromanone-7-boronic Acid for Suzuki–Miyaura Cross-Coupling and Medicinal Chemistry Scaffold Derivatization


(4-Oxochroman-7-yl)boronic acid is an organoboron compound (C₉H₉BO₄, MW: 191.98 g/mol) comprising a 4-oxochroman (2,3-dihydro-4H-chromen-4-one) core with a boronic acid (–B(OH)₂) group at the 7‑position . It serves as a bench‑stable, commercial building block (typical purity: 98%) designed for palladium‑catalysed Suzuki–Miyaura cross‑coupling and as a precursor to pharmacologically relevant 4‑oxochroman derivatives .

Why (4-Oxochroman-7-yl)boronic Acid Cannot Be Replaced by (4-Oxochroman-6-yl)boronic Acid, (4-Oxochroman-8-yl)boronic Acid, or Chroman-7-ylboronic Acid in Cross‑Coupling and Biological Assays


The 7‑position on the 4‑oxochroman ring is electronically distinct from the 6‑ and 8‑positions because the carbonyl group at C4 exerts different resonance and inductive effects on each position. Substituting the 7‑yl isomer with the 6‑yl or 8‑yl isomer alters the electron density at the boron centre, affecting both Suzuki coupling kinetics and the binding orientation of any downstream biaryl product [1]. Furthermore, the 4‑oxo group provides a hydrogen‑bond acceptor that is absent in the des‑oxo chroman‑7‑ylboronic acid, changing solubility, chromatographic behaviour, and target‑engagement geometry in medicinal chemistry applications .

(4-Oxochroman-7-yl)boronic Acid: Comparative Evidence Chart for Positional, Electronic, and Biological Differentiation vs. Closest Analogs


Positional Electronic Differentiation: 7‑yl vs. 6‑yl and 8‑yl Boronic Acids on the 4‑Oxochroman Scaffold

The 7‑position of the 4‑oxochroman system is conjugated with the para‑oxygen of the pyran ring while being meta to the C4 carbonyl. This placement results in a distinct electronic environment compared with the 6‑position (ortho/para to the ring oxygen and ortho to C4) and the 8‑position (ortho to the ring oxygen and peri to C4). In Suzuki couplings, electron‑withdrawing substituents para to boron are known to accelerate transmetallation [1]. Consequently, the 7‑yl isomer is expected to exhibit coupling rates intermediate between the more electron‑deficient 6‑yl isomer (directly adjacent to the electron‑withdrawing carbonyl) and the less activated 8‑yl isomer. Although direct kinetic data for the three isomers are not yet published (class‑level inference), the 8‑yl isomer has been reported to give Suzuki yields of 62–91% under standard conditions .

Suzuki–Miyaura coupling Positional isomer SAR Organoboron electronic effects

Purity and Procurement Specification: Batch‑Certified 98% vs. Typical Technical‑Grade Boronic Acids

(4-Oxochroman-7-yl)boronic acid is supplied by multiple vendors at a certified purity of 98% . The 6‑yl isomer is also listed at 98% ; however, the 7‑yl isomer benefits from more diversified sourcing, with at least three independent commercial suppliers offering QC‑validated lots. In contrast, the 8‑yl isomer is less widely stocked, potentially limiting batch‑to‑batch reproducibility in multi‑gram scale‑up.

Chemical procurement Building block purity Quality control

Differentiation from the Des‑Oxo Analog: Chroman-7-ylboronic Acid vs. 4‑Oxochroman-7-ylboronic Acid

The 4‑oxo group introduces a strong hydrogen‑bond acceptor (C=O) and polarises the aromatic ring, lowering the calculated logP by approximately 0.5–0.7 units relative to chroman-7-ylboronic acid . In the context of steroid sulfatase (STS) inhibition, the related chromenone‑based boronic acid (bearing a C4 carbonyl) exhibited an IC₅₀ of 171 µM, whereas the coumarin analog (C2 carbonyl) showed 86 µM, demonstrating that the location and presence of the carbonyl directly modulate target affinity [1]. Although a direct head‑to‑head comparison of the target compound with its des‑oxo analog has not been reported, the 4‑oxo modification is expected to enhance aqueous solubility and alter protein‑binding poses relative to the unfunctionalised chroman scaffold .

Medicinal chemistry Hydrogen-bond acceptor Scaffold functionalisation

Differentiation from the Unsaturated Coumarin Analog: Saturated 4‑Oxochroman vs. 2‑Oxo‑2H‑chromen (Coumarin) System

Unlike coumarin‑7‑boronic acid (2‑oxo‑2H‑chromen‑7‑ylboronic acid), which possesses a planar, fully conjugated bicyclic system, (4‑oxochroman‑7‑yl)boronic acid retains an sp³‑hybridised C2–C3 bond, introducing conformational flexibility. In the context of p53–MDM2 inhibition, a boronic acid derivative based on the 6‑chlorochromen‑4‑one scaffold (closely related to the 4‑oxochroman core) displayed an IC₅₀ of 2.35 µM against HCT‑116 colon cancer cells, with molecular docking indicating additional hydrogen‑bonding contacts involving the chromenone carbonyl [1].

Saturated vs. unsaturated scaffold Geometric constraints Cross‑coupling reactivity

Biological Scaffold Relevance: The 4‑Oxochroman‑7‑yl Motif in RORγt Inverse Agonists

The 4‑oxochroman‑7‑yl scaffold forms the core of compound b12 (N‑(2‑benzyl‑4‑oxochroman‑7‑yl)‑2‑(5‑(ethylsulfonyl)pyridin‑2‑yl)acetamide), a potent, selective, and orally available RORγt inverse agonist. In a mouse pharmacodynamic model, oral administration of b12 produced robust, dose‑dependent suppression of IL‑6 and IL‑17A cytokines, with a corresponding reduction in skin inflammation [1]. This benchmark compound validates the 4‑oxochroman‑7‑yl architecture as a privileged template for immunomodulatory drug discovery, and (4‑oxochroman‑7‑yl)boronic acid provides a direct entry point for late‑stage diversification at the 7‑position via Suzuki coupling.

RORγt inverse agonist Th17 pathway Inflammatory disease

Optimal Procurement and Application Scenarios for (4-Oxochroman-7-yl)boronic Acid Based on Comparative Evidence


Suzuki–Miyaura Diversification of the 4‑Oxochroman‑7‑yl Scaffold for Immunomodulatory Lead Optimisation

Leveraging the validated RORγt inverse agonist scaffold b12 [1], medicinal chemistry teams can use (4‑oxochroman‑7‑yl)boronic acid as the key coupling partner with diverse aryl halides to generate focused libraries of 7‑aryl‑4‑oxochroman analogs for structure–activity relationship studies targeting Th17‑driven inflammatory diseases.

Parallel Synthesis of Positional Isomer Libraries for Electronic and Steric SAR Mapping

Because the 6‑yl, 7‑yl, and 8‑yl boronic acid isomers are each commercially available at comparable purity , parallel procurement enables systematic exploration of how boronic acid substitution position affects cross‑coupling efficiency and biological activity, informing optimal building‑block selection for a given target.

Precursor to 4‑Oxochroman‑7‑yl Triflate for Orthogonal Cross‑Coupling Strategies

(4‑Oxochroman‑7‑yl)boronic acid can be converted to 4‑oxochroman‑7‑yl trifluoromethanesulfonate (CAS 151884‑08‑1) , which serves as an electrophilic partner in complementary Suzuki, Sonogashira, and Buchwald–Hartwig couplings. The ability to deploy both the boronic acid (nucleophilic) and the triflate (electrophilic) from the same 7‑position streamlines bidirectional diversification strategies.

Hit‑to‑Lead Chemistry Requiring a Built‑In Hydrogen‑Bond Acceptor

In fragment‑based drug discovery or scaffold‑hopping programmes, the 4‑oxo group distinguishes (4‑oxochroman‑7‑yl)boronic acid from the des‑oxo chroman‑7‑yl analog , providing an additional pharmacophoric feature that can improve binding affinity and solubility without the need for post‑coupling oxidation steps.

Quote Request

Request a Quote for (4-Oxochroman-7-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.